四水合草酸钛酸钡

描述

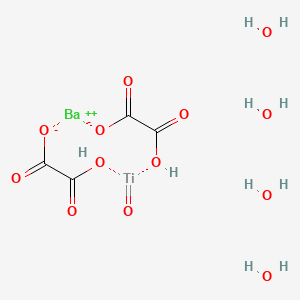

Barium titanyl oxalate tetrahydrate (BTO) is a compound that has been studied for its unique properties . The thermal decomposition of BTO yields barium titanate nanoparticles, which have superior properties than the bulk substances: mechanical strength, thermal stability, catalytic activity, electrical conductivity, magnetic properties, optical properties, etc .

Synthesis Analysis

BTO was synthesized by the precipitation reaction of mixing of barium nitrate and potassium titanyl oxalate with constant stirring .Molecular Structure Analysis

The prepared sample of BTO was identified and characterized by means of FT-IR, XRD, SEM, and TEM .Chemical Reactions Analysis

The thermal dehydration kinetics of BTO was studied at four different linear heating rates under non-isothermal conditions . The reaction kinetics was performed using differential scanning calorimetry (DSC) and the curves obtained were analysed using different isoconversional model-free equations .Physical And Chemical Properties Analysis

The physico-geometrical mechanism and overall kinetics for the multistep thermal dehydration of BTO were described in the study . The kinetic analysis of the non-isothermal data of this reaction model shows that the reaction is best described by Sestak–Berggren (m, n) empirical kinetic model .科学研究应用

制备和表征:BTO 可以以非化学计量形式制备,其制备受 pH 值、混合顺序和草酸盐溶液等因素的影响 (Fang & Lin, 1989)。它以单斜晶系结晶,在相对较低的温度(约 60°C)下脱水 (Yen, Chang, & Chang, 1990).

介电应用:源自 BTO 的钛酸钡用于介电应用。BTO 的形貌和粒度可以通过反应温度、pH 值和溶剂比例来控制,它们会显著影响钛酸钡的最终性能。这使得 BTO 在嵌入式电容器应用中很有用 (Hwu 等人,2005)。

热分解:BTO 的热分解已被广泛研究,揭示了一个包括脱水和分解在内的多步骤过程,最终生成钛酸钡。分解受周围气体气氛的影响,并涉及各种中间相 (Gopalakrishnamurthy, Rao, & Kutty, 1976).

粒度控制:BTO 的粒度和形状对所得钛酸钡的质量至关重要。通过控制沉淀过程中的老化条件,可以控制 BTO 的粒度,进而控制钛酸钡的粒度,这对于电子陶瓷中的应用非常重要 (Park 等人,2005)。

动力学研究:对 BTO 热行为的动力学研究有助于了解其脱水和分解过程,这对于将其转化为钛酸钡至关重要。此类研究可以揭示该过程的多步骤性质,并有助于优化制造技术 (Sindhu & Muraleedharan, 2018)。

替代合成路线:已经探索了使用不同的化学前体和条件合成 BTO 的各种方法。这些方法旨在提高 BTO 的产率和纯度,从而影响衍生钛酸钡的质量 (Potdar 等人,2001)。

安全和危害

未来方向

The discovery and design of ‘new materials’, i.e., new alloys, composite materials, optical fibres, polymers and plastics, nano-materials, biomaterials, newer semiconducting materials, ceramic materials, dielectric materials, smart materials are utilized for technological development . Many scientists and researchers still focus on these materials which form the most challenging area of scientific and technologic research because of their fabulous potentials associated with them .

属性

IUPAC Name |

barium(2+);2-hydroxy-2-oxoacetate;oxotitanium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJUHLMGWMJHQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BaO13Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium titanyl oxalate tetrahydrate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)